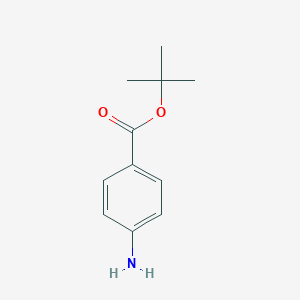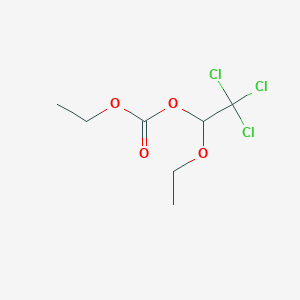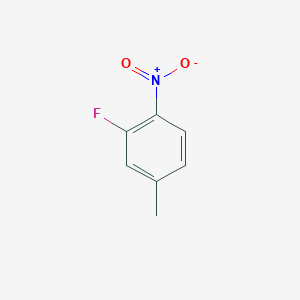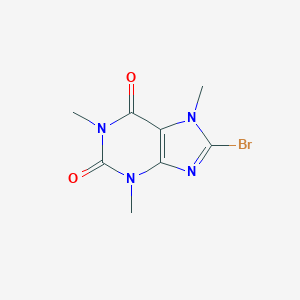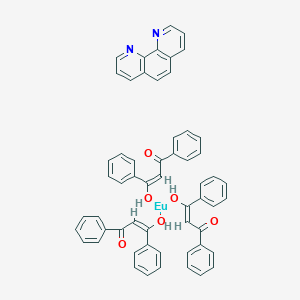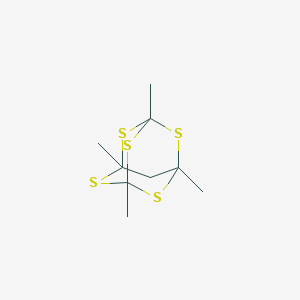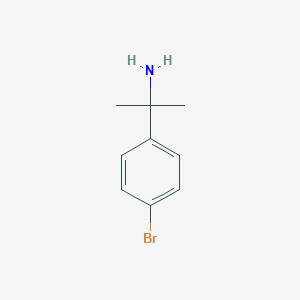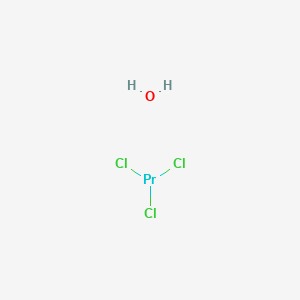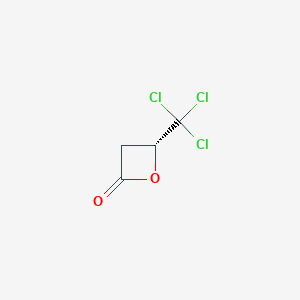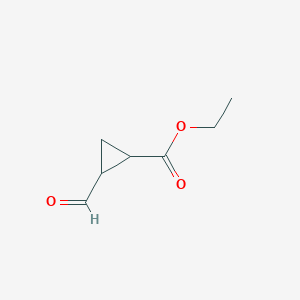
3,5-Dibromobiphenyl-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromobiphenyl-2-amine is an organic compound with the molecular formula C₁₂H₉Br₂N It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and an amine group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromobiphenyl-2-amine can be synthesized through a multi-step process involving the bromination of biphenyl followed by amination. One common method involves the bromination of biphenyl to form 3,5-dibromobiphenyl, which is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group at the 2 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dibromobiphenyl-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized biphenyl derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
3,5-Dibromobiphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dibromobiphenyl-2-amine involves its interaction with various molecular targets. The bromine atoms and the amine group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
3,5-Dibromobiphenyl: Similar structure but lacks the amine group.
2-Aminobiphenyl: Similar structure but lacks the bromine atoms.
3,5-Dichlorobiphenyl-2-amine: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 3,5-Dibromobiphenyl-2-amine is unique due to the presence of both bromine atoms and an amine group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in synthesis and research.
Properties
IUPAC Name |
2,4-dibromo-6-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIFDXFCGYZGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348070 |
Source


|
| Record name | 3,5-Dibromobiphenyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16372-95-5 |
Source


|
| Record name | 3,5-Dibromobiphenyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



